molecular formula C9H10F3NO B1591038 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol CAS No. 473416-36-3

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B1591038
CAS No.: 473416-36-3
M. Wt: 205.18 g/mol
InChI Key: VDJAPRZLEXCFHF-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral amino alcohol compound of high interest in organic synthesis and medicinal chemistry research. The compound features a central ethanolamine backbone with an amino group and a phenyl ring substituted with a trifluoromethyl group at the para position, a combination that offers unique steric and electronic properties for molecular design . Its molecular formula is C9H10F3NO for the free base, with a molecular weight of 205.18 g/mol . The hydrochloride salt form of the compound is also available, with a molecular weight of 241.64 g/mol (C9H11ClF3NO) . The presence of the trifluoromethyl (CF3) group is particularly significant in pharmaceutical and agrochemical research, as this moiety is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity. The simultaneous presence of both amino and hydroxyl functional groups on a chiral center makes this compound a valuable building block (chiral synthon) for the synthesis of more complex molecules, potentially serving as a precursor for ligands, catalysts, or pharmacologically active compounds . Researchers exploring central nervous system (CNS) agents or other therapeutic areas may find its structure particularly relevant. As a handling precaution, this compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAPRZLEXCFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564733
Record name 2-Amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-36-3
Record name 2-Amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Synthesis via Bromination, Cyanation, and Aminolysis

A well-documented industrially relevant method involves a three-step synthetic route starting from m-trifluoromethyl fluorobenzene, proceeding through positional bromination, cyano group displacement, and finally aminolysis to yield the amino-substituted trifluoromethyl benzene derivative. This method, while originally developed for 4-amino-2-trifluoromethyl benzonitrile, is closely related and adaptable for preparing related β-amino alcohols such as 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol.

Process Overview:

Step Reaction Type Reagents/Conditions Key Details
1. Positional Bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin (C5H6Br2N2O2) Reflux for 5–7 hours with stirring; molar ratio dibromohydantoin to substrate 0.6:1; acetic acid 4–5 L/kg substrate; sulfuric acid 5–20% w/w; yields brominated intermediate with high regioselectivity.
2. Cyanation (Cyano Group Displacement) Brominated intermediate, quinoline, cuprous cyanide, reflux under stirring for ~20 hours Molar ratio cuprous cyanide to brominated intermediate ~1:1; quinoline 3–5 L/kg intermediate; steam distillation to isolate cyano-substituted product.
3. Aminolysis (Amino Group Introduction) Cyano-substituted intermediate dissolved in ethanol, liquefied ammonia, heated at 120 °C for 8 hours Ammonia to substrate molar ratio 1.5:1; ethanol 3–5 L/kg substrate; final purification with toluene; product purity >99%, total yield 73–75%.

This method offers advantages such as readily available raw materials, a relatively short synthetic route, simple operations, and high purity of the final product with minimal harmful emissions and low production cost.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

Another sophisticated approach involves the nucleophilic trifluoromethylation of α-amino aldehydes using (trifluoromethyl)trimethylsilane (TMS-CF3). This method enables the stereoselective formation of β-amino-α-trifluoromethyl alcohols, which structurally resemble this compound.

Highlights:

  • The addition of TMS-CF3 to α-amino aldehydes proceeds diastereoselectively, favoring the anti isomer.
  • For obtaining the syn isomer, a two-step oxidation-reduction sequence is employed (e.g., Swern oxidation followed by NaBH4 reduction).
  • This method allows for control over stereochemistry, which is crucial for biological activity.
  • Yields are generally good, and the method is applicable to various substituted aromatic systems.

Reduction of β-Nitro Alcohols

A classical synthetic route involves the Henry reaction between substituted α,α,α-trifluoroacetophenones and nitromethane to form β-nitro alcohol intermediates, which are then reduced to β-amino alcohols.

Process Details:

  • α,α,α-Trifluoroacetophenones react with nitromethane in the presence of potassium carbonate catalyst to afford β-nitro alcohols.
  • Subsequent catalytic hydrogenation over Pd/C under high pressure reduces the nitro group to an amino group, yielding β-amino-α-trifluoromethyl alcohols.
  • This method provides good yields and is amenable to various aromatic substitutions, including trifluoromethyl groups.

Data Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Purity (%) Notes
Three-step bromination-cyanation-aminolysis m-Trifluoromethyl fluorobenzene Dibromohydantoin, cuprous cyanide, ammonia, ethanol, toluene 73–75 >99 Industrially viable, short route, low cost
Nucleophilic trifluoromethylation α-Amino aldehydes (Trifluoromethyl)trimethylsilane, Swern oxidation, NaBH4 Good yields High Stereoselective, allows anti/syn isomer control
Mn(I)-catalyzed dehydrogenative coupling 2-(4-(Trifluoromethyl)phenyl)ethanol Mn catalyst, optimized conditions Up to 80 Not specified Suitable for aromatic amino alcohols, limited scope
Henry reaction + catalytic hydrogenation α,α,α-Trifluoroacetophenones + nitromethane K2CO3 catalyst, Pd/C hydrogenation Good yields Not specified Classical method, versatile for substituted aromatics

Research Findings and Analysis

  • The three-step bromination-cyanation-aminolysis route is well-established for producing high-purity trifluoromethyl-substituted amino aromatics and can be adapted for β-amino alcohols. Its advantages include straightforward operation and scalability, making it suitable for industrial production.
  • Stereochemical control is a critical factor in β-amino alcohol synthesis, addressed effectively by nucleophilic trifluoromethylation of α-amino aldehydes, enabling access to specific isomers with potential biological relevance.
  • Emerging catalytic methods such as Mn(I)-catalyzed coupling offer environmentally friendlier alternatives with good yields but may have substrate scope limitations.
  • The Henry reaction followed by catalytic hydrogenation remains a robust classical approach, providing a useful synthetic pathway for trifluoromethylated β-amino alcohols with good overall yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogenation over palladium (Pd) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)acetone.

    Reduction: Formation of this compound from the nitro intermediate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₁ClF₃NO
  • Molecular Weight : 227.64 g/mol
  • CAS Number : 14853203

The structural characteristics of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol enhance its lipophilicity and stability, making it suitable for various applications in drug development and synthetic chemistry.

Pharmaceutical Development

The compound serves as an important building block in the synthesis of pharmaceutical intermediates. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug formulation.

  • Case Study : Research has demonstrated that derivatives of this compound can act as intermediates in synthesizing chemokine CCR5 antagonists, which are relevant in treating HIV infections. The trifluoromethyl substitution enhances biological activity and metabolic stability, making these derivatives promising candidates for therapeutic applications.

Studies have indicated that this compound exhibits potential antimicrobial and anticancer properties, attributed to its ability to interact with various biological targets.

  • Antimicrobial Activity : Similar amino alcohol frameworks have shown significant antimicrobial properties against various strains of bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest potential effectiveness.
  • Anticancer Properties : Compounds containing trifluoromethyl groups have been observed to inhibit cancer cell proliferation by interfering with crucial cell signaling pathways. Further research is required to establish the anticancer efficacy of this compound specifically.

Synthetic Chemistry

The compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

  • Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions under controlled conditions to introduce the amino group. The use of automated systems in industrial production enhances efficiency and yield .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl group and phenyl-ethanol backbone differentiate this compound from analogs. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol 287394-20-1 (S) C₉H₁₀F₃NO 205.18 4-CF₃ High lipophilicity; chiral building block in drug synthesis
2-Amino-2-(4-fluorophenyl)ethanol 140373-17-7 C₈H₁₀FNO 167.17 4-F Higher solubility in polar solvents; metabolic studies
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride 1394822-93-5 C₉H₁₀ClF₄NO 259.63 3-CF₃ Enhanced lipophilicity; enantioselective synthesis
2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethanol 1394820-14-4 C₉H₉ClF₃NO 239.62 4-Cl, 2-CF₃ Steric hindrance impacts receptor binding
Key Observations:
  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group increases lipophilicity (logP) and electron-withdrawing effects , enhancing metabolic stability compared to -F or -Cl .
  • Positional Effects : Para-substituted -CF₃ (target compound) improves steric accessibility for target binding compared to meta-substituted analogs (e.g., 3-CF₃ in CAS 1394822-93-5) .
  • Enantiomeric Differences : The (R)-enantiomer hydrochloride (CAS 306281-86-7) is priced higher ($203/100mg) than simpler analogs, reflecting its demand in asymmetric catalysis .

Biological Activity

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, also known as (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. With the molecular formula C₉H₁₀F₃NO and a molecular weight of approximately 205.18 g/mol, this compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties and applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₀F₃NO
  • Molecular Weight : 205.18 g/mol
  • Chemical Structure : The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, making it a subject of interest in drug design and development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action remain to be elucidated.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may influence neurobiological pathways, although detailed studies are needed to confirm these effects .

While the precise mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Future research should focus on elucidating these interactions to better understand its pharmacological profile.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-2-(4-fluorophenyl)ethanolC₉H₁₁FNOLacks trifluoromethyl group; potential different activity
3-Amino-3-(trifluoromethyl)phenylpropanolC₁₂H₁₄F₃NLonger carbon chain; different steric effects
4-Amino-3-(trifluoromethyl)phenolC₇H₈F₃NHydroxyl group instead of ethanol; different reactivity

Case Studies and Research Findings

  • Cytotoxic Activity Study :
    A study synthesized several derivatives of 2-amino compounds including variations of the trifluoromethyl group. The cytotoxicity was evaluated against multiple cancer cell lines, revealing significant activity for certain derivatives, suggesting that modifications can enhance therapeutic potential .
  • Antimicrobial Evaluation :
    A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a promising profile that warrants further exploration in drug development for infectious diseases .
  • Neuroprotective Potential :
    Investigations into the neuroprotective properties of this compound highlighted its ability to modulate pathways associated with neurodegeneration. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, and how are they experimentally determined?

  • Methodology :

  • Polarity/Solubility : Determine via partition coefficient (logP) measurements using octanol-water systems. Solubility in organic solvents (e.g., DMSO, ethanol) and water is assessed via gravimetric analysis .
  • Chirality : Confirmed by X-ray crystallography or vibrational circular dichroism (VCD) to resolve enantiomeric configurations .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition points and melting behavior .

Q. How can researchers determine the enantiomeric purity of this compound?

  • Methodology :

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phases optimized for resolution. Retention times and peak areas quantify enantiomeric excess (ee) .
  • Nuclear Magnetic Resonance (NMR) : Chiral derivatizing agents (e.g., Mosher’s acid) generate diastereomers distinguishable via 19F^{19}\text{F} or 1H^{1}\text{H} NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., -NH2_2, -OH) via characteristic stretching frequencies (e.g., 3300–3500 cm1^{-1} for amines) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural elucidation .

Advanced Research Questions

Q. What synthetic strategies are optimal for introducing the trifluoromethyl group into this compound?

  • Methodology :

  • Nucleophilic Trifluoromethylation : React 4-bromophenyl precursors with Ruppert-Prakash reagent (TMSCF3_3) under copper(I) catalysis .
  • Transition-Metal Catalysis : Palladium-mediated cross-coupling of aryl halides with CF3_3 sources (e.g., Umemoto’s reagent) ensures regioselectivity .
  • Asymmetric Synthesis : Catalytic hydrogenation of α-keto precursors using chiral ligands (e.g., BINAP-Ru complexes) achieves enantiomeric control .

Q. How can in vitro biological activity of this compound be evaluated against specific enzyme targets?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., NADH depletion for dehydrogenases) to measure IC50_{50} values. Competitive binding studies with purified enzymes validate target engagement .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}) between the compound and immobilized enzyme .

Q. How should researchers address contradictions in reported biological activities of this compound?

  • Methodology :

  • Orthogonal Assays : Replicate studies using alternative methods (e.g., SPR vs. fluorescence polarization) to confirm target specificity .
  • Metabolite Profiling : LC-MS identifies degradation products or reactive intermediates that may skew activity data .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and rationalizes discrepancies in inhibition potency .

Q. What strategies improve the compound’s stability under experimental conditions?

  • Methodology :

  • Lyophilization : Freeze-drying in inert atmospheres (N2_2) prevents hydrolysis of the ethanolamine moiety .
  • Light-Sensitive Storage : Amber vials and low-temperature storage (-20°C) mitigate photodegradation of the trifluoromethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

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